molecular formula C21H25N5O B5671129 (1S,5R)-6-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-3-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane

(1S,5R)-6-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-3-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane

Cat. No.: B5671129
M. Wt: 363.5 g/mol
InChI Key: ZEWXUYRGBHRUBL-FUHWJXTLSA-N
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Description

(1S,5R)-6-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-3-(pyridin-2-ylmethyl)-3,6-diazabicyclo[322]nonane is a complex organic compound with a unique structure that includes a diazabicyclo nonane core, a pyrazolyl-furan moiety, and a pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-6-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-3-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the diazabicyclo nonane core, followed by the introduction of the pyrazolyl-furan and pyridinylmethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-6-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-3-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrazolyl and pyridinyl moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, (1S,5R)-6-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-3-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological macromolecules, such as proteins and nucleic acids, and its effects on cellular processes.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1S,5R)-6-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-3-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other diazabicyclo nonane derivatives and molecules with pyrazolyl-furan or pyridinylmethyl groups. Examples include:

  • Diazabicyclo[3.2.2]nonane derivatives with different substituents.
  • Pyrazolyl-furan compounds with varying alkyl or aryl groups.
  • Pyridinylmethyl derivatives with different heterocyclic cores.

Uniqueness

The uniqueness of (1S,5R)-6-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-3-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane lies in its specific combination of structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(1S,5R)-6-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-3-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O/c1-2-9-22-17(3-1)13-25-11-16-4-5-18(14-25)26(12-16)15-19-6-7-21(27-19)20-8-10-23-24-20/h1-3,6-10,16,18H,4-5,11-15H2,(H,23,24)/t16-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWXUYRGBHRUBL-FUHWJXTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1CN2CC3=CC=C(O3)C4=CC=NN4)CC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN(C[C@H]1CN2CC3=CC=C(O3)C4=CC=NN4)CC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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